4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
Beschreibung
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a thienopyrimidine derivative characterized by a benzylpiperidine substituent at position 4 and a carboxylic acid group at position 5. Thienopyrimidines are recognized for their antimicrobial, antimycobacterial, and kinase-inhibitory activities, with substituent variations critically influencing their bioactivity and physicochemical characteristics .
Eigenschaften
IUPAC Name |
4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(24)16-11-15-17(20-12-21-18(15)25-16)22-8-6-14(7-9-22)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKGBXPBZDFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-d]pyrimidine derivative with a benzylpiperidine precursor. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) and solvents like toluene to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, research involving the synthesis of pyridyl amides from thieno[2,3-d]pyrimidine-4-carboxylic acid showed broad-spectrum antimicrobial activity against Pseudomonas aeruginosa and other pathogens. The docking studies indicated that these compounds could effectively inhibit the TrmD enzyme, suggesting a mechanism for their antimicrobial effects .
Neuropharmacology
The benzylpiperidine moiety in the compound is associated with various neuropharmacological activities. Compounds containing this structure have been investigated for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Studies have shown that modifications to the piperidine structure can enhance inhibitory potency and selectivity .
Cancer Research
Thieno[2,3-d]pyrimidine derivatives are being explored for their anticancer properties. The structural diversity offered by the benzylpiperidine fragment allows for the development of compounds that can target multiple pathways involved in cancer progression. Some derivatives have shown promising results in preclinical models by inducing apoptosis in cancer cells and inhibiting tumor growth .
Drug Design and Development
The unique structural features of 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid make it a valuable scaffold in drug design. Its ability to serve as a bioisostere for other pharmacophores enhances its utility in medicinal chemistry. The compound's stability and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study published in October 2023 focused on the synthesis of new thieno[2,3-d]pyrimidine derivatives and their evaluation against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) significantly lower than those of existing antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Neuroprotective Properties
Research conducted on benzylpiperidine derivatives revealed their capacity to inhibit AChE and BuChE effectively. Among the synthesized compounds, one derivative demonstrated an IC50 value of 5.90 µM against AChE, suggesting its potential use in treating cognitive disorders .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is attributed to its binding affinity to monoamine transporters, which facilitates the release of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
The thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold is shared across multiple derivatives, with modifications primarily at positions 4 and 5 (Table 1):
Physicochemical Properties
- Melting Points and Yields: Compound 8a (phenylureido): 90% yield, m.p. 281–283°C . Benzylamide derivatives exhibit variable yields (70–85%) depending on substituent size .
Key Differentiators of the Target Compound
- Carboxylic Acid vs. Amides : The free carboxylic acid may enhance solubility but reduce membrane permeability relative to amide derivatives, necessitating prodrug strategies for oral bioavailability .
Biologische Aktivität
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.47 g/mol
- CAS Number : 866020-60-2
Synthesis Methods
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclization reactions. For this compound, the following methods have been reported:
- Cyclization of Aminothiophene Derivatives : Utilizing ethyl cyanoformate for the cyclization of 2-aminothiophene derivatives.
- Peptide Coupling Reactions : Employing 1,1'-carbonyldiimidazole for efficient peptide coupling to synthesize various amides from thieno[2,3-d]pyrimidine derivatives .
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. In particular:
- Mechanism of Action : The compound has shown the ability to inhibit the TrmD enzyme in Pseudomonas aeruginosa, which is critical for bacterial survival and proliferation.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated effective MIC values against various strains of bacteria, highlighting their potential as antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Inhibition of Tumor Growth : Preliminary studies indicate that certain derivatives can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Studies : A study focusing on the effects of thieno[2,3-d]pyrimidine derivatives on ovarian cancer cells showed promising results in reducing tumor growth in vitro and in vivo models .
Data Tables
Case Studies
- Antimicrobial Efficacy : A recent study evaluated a series of thieno[2,3-d]pyrimidine derivatives against Pseudomonas aeruginosa. The results indicated that specific modifications to the molecular structure enhanced inhibitory activity against the TrmD enzyme, suggesting avenues for further research into drug development targeting resistant bacterial strains .
- In Vitro Cancer Studies : Investigations into the anticancer properties of thieno[2,3-d]pyrimidine derivatives revealed that certain compounds could induce apoptosis in ovarian cancer cells. The study utilized both cell viability assays and flow cytometry to confirm these findings, providing a basis for future clinical trials .
Q & A
Basic: What are the established synthetic routes for 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Thienopyrimidine Formation : Cyclization of thiophene derivatives with cyanamide or thiourea under acidic conditions to form the thieno[2,3-d]pyrimidine scaffold .
Piperidine Substitution : Introduction of the 4-benzylpiperidine moiety via nucleophilic substitution or peptide coupling. For example, coupling 4-benzylpiperidine with activated carboxylic acid intermediates (e.g., acyl chlorides) under reflux in anhydrous DMF or THF .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous methanol to yield the final carboxylic acid derivative .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent integration and piperidine-thienopyrimidine connectivity. For example, downfield shifts (~δ 8.0–8.5 ppm) indicate aromatic protons on the thienopyrimidine core .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns, with peaks corresponding to [M+H] or [M–H] ions .
- X-ray Crystallography : Resolves 3D conformation, particularly for verifying stereochemistry in piperidine derivatives (e.g., axial vs. equatorial benzyl groups) .
Basic: How is antimicrobial activity evaluated for this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Serial dilutions (0.5–128 µg/mL) are incubated at 37°C for 24 hours, with MIC defined as the lowest concentration inhibiting visible growth .
- Time-Kill Kinetics : Assess bactericidal effects by measuring colony-forming units (CFUs) over 24 hours at 2× MIC .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation : Replace the benzyl group on piperidine with electron-withdrawing (e.g., CF) or electron-donating (e.g., OCH) groups to modulate lipophilicity and target binding .
- Pyrimidine Modifications : Introduce heterocyclic amides (e.g., pyridyl or pyrazolyl) at the 4-position to enhance hydrogen bonding with microbial enzymes .
- Data-Driven SAR : Compare MIC values across derivatives. For example, 4-pyridyl amides show lower MICs (2–4 µg/mL) than 2-pyridyl analogs (8–16 µg/mL), suggesting positional sensitivity .
Advanced: What computational strategies are used for target identification?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to dock the compound into bacterial enzyme active sites (e.g., dihydrofolate reductase). Key parameters:
- Grid box centered on catalytic residues.
- Lamarckian genetic algorithm for conformational sampling.
- Validation via re-docking co-crystallized ligands (RMSD < 2.0 Å) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Metrics include root-mean-square deviation (RMSD) and ligand-protein hydrogen bond occupancy .
Advanced: How to address low solubility and bioavailability in preclinical studies?
Methodological Answer:
- Salt Formation : React the carboxylic acid with sodium bicarbonate to improve aqueous solubility.
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or PEGylated esters) hydrolyzed in vivo by esterases .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm, PDI < 0.2) to enhance cellular uptake. Characterize via dynamic light scattering (DLS) and in vitro release studies .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Batch Variability Analysis : Test multiple synthetic batches for purity (HPLC ≥ 95%) and confirm stereochemistry (CD spectroscopy) .
- Assay Standardization : Re-evaluate MICs under identical conditions (e.g., Mueller-Hinton broth, pH 7.3). For example, discrepancies in P. aeruginosa activity may arise from cation-adjusted media variations .
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to quantify heterogeneity (I statistic) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by adsorption via vermiculite .
- Waste Disposal : Collect in halogenated waste containers and incinerate at ≥1000°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
